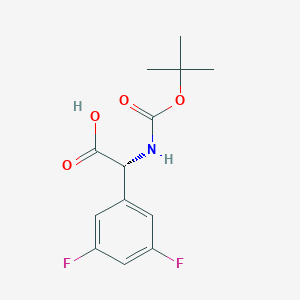

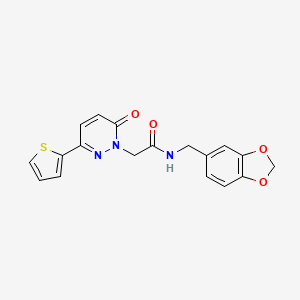

![molecular formula C17H12F2N2O2S B2675773 (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3,4-difluorophenyl)methanone CAS No. 1421480-83-2](/img/structure/B2675773.png)

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3,4-difluorophenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3,4-difluorophenyl)methanone” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been highlighted for their synthetic developments and their in vitro and in vivo activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3,4-difluorophenyl)methanone”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives involves a benzo[d]thiazol-2-yl group . The phenyl ring of the benzo[d]thiazol-2-yl group can interact with other molecules through π–π interactions .Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized through various chemical reactions, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and more . These reactions have been used to create a variety of benzothiazole derivatives with different properties and activities .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary depending on the specific compound. For example, one benzothiazole derivative has a melting point of over 350°C .Scientific Research Applications

- The fusion of benzothiazole and quinoline motifs has been explored for their potential as anticancer agents . Researchers have synthesized derivatives of this compound and evaluated their cytotoxicity against cancer cell lines. Investigating its mechanism of action and efficacy in preclinical models could lead to novel cancer therapies.

- Thiazole-containing compounds often exhibit antimicrobial properties . Investigating the antibacterial and antifungal effects of this compound could provide insights into its potential as a new class of antimicrobial agents.

- Solvent effects play a crucial role in the excited state behavior of molecules. Understanding how this compound interacts with different solvents could contribute to the development of optoelectronic materials and analytical tools .

- Similar benzothiazole-based compounds have demonstrated anti-inflammatory activity . Investigating whether this compound exhibits similar effects could be valuable for developing anti-inflammatory drugs.

- Recent advances in benzothiazole-based anti-tubercular compounds highlight their potential in combating tuberculosis . Exploring the inhibitory effects of this compound against Mycobacterium tuberculosis could contribute to the fight against this infectious disease.

- Derivatives of this compound have been successfully used as dopants in OLEDs, resulting in strong emission and low operating voltages . Further research could optimize its performance and enhance OLED technology.

Anticancer Research

Antimicrobial Activity

Optoelectronics and Analytical Tools

Anti-Inflammatory Potential

Anti-Tubercular Research

Organic Light-Emitting Diodes (OLEDs)

Mechanism of Action

While the specific mechanism of action for “(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3,4-difluorophenyl)methanone” is not mentioned in the retrieved papers, benzothiazole derivatives have been studied for their anti-tubercular activity . They have shown inhibitory concentrations against M. tuberculosis .

Future Directions

Benzothiazole derivatives, including “(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3,4-difluorophenyl)methanone”, present a promising area for future research due to their potential biological activities . Further studies could explore their potential applications in medical and pharmaceutical fields .

properties

IUPAC Name |

[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(3,4-difluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F2N2O2S/c18-12-6-5-10(7-13(12)19)16(22)21-8-11(9-21)23-17-20-14-3-1-2-4-15(14)24-17/h1-7,11H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGUXDSXWKBTAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)OC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(3,4-difluorophenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylcarbamate](/img/structure/B2675692.png)

![(4Z)-12-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(pyridin-3-yl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2675693.png)

![N-1,3-benzodioxol-5-yl-N'-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide](/img/structure/B2675694.png)

![2-[4-(1H-pyrazol-1-ylmethyl)phenyl]benzonitrile](/img/structure/B2675697.png)

![5-(3,4-Dimethoxyphenyl)-6-methyl[1,2,3,4]tetraazolo[1,5-a]pyrimidine](/img/structure/B2675700.png)

![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2675709.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2675711.png)

![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2675712.png)

![N-[cyclopropyl(5-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2675713.png)